molecular formula C19H25N3O3S B11058896 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 1013764-31-2

8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B11058896
CAS No.: 1013764-31-2
M. Wt: 375.5 g/mol
InChI Key: RLMGQHLLEQYULP-UHFFFAOYSA-N
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Description

6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.

    Introduction of functional groups: Various functional groups, including the oxo and diazatricyclo moieties, are introduced through a series of reactions.

    Final modifications: The propargyloxy and ethoxyethyl groups are added in the final steps to complete the synthesis.

Chemical Reactions Analysis

6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyloxy and ethoxyethyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Inhibition of enzymes: It may inhibit the activity of certain enzymes, leading to changes in cellular metabolism.

    Modulation of signaling pathways: The compound could modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE can be compared with other similar compounds, such as:

    6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE: This compound shares a similar tricyclic structure but lacks the propargyloxy and ethoxyethyl groups.

    N-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]ALANINE: This compound has a similar core structure but includes an alanine moiety.

The uniqueness of 6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1013764-31-2

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

6-oxo-N-[2-(1-prop-2-ynoxyethoxy)ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C19H25N3O3S/c1-3-8-24-14(2)25-9-7-20-19(26)21-11-15-10-16(13-21)17-5-4-6-18(23)22(17)12-15/h1,4-6,14-16H,7-13H2,2H3,(H,20,26)

InChI Key

RLMGQHLLEQYULP-UHFFFAOYSA-N

Canonical SMILES

CC(OCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2)OCC#C

Origin of Product

United States

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